Cas no 1206992-74-6 (N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide)

N-{2-[2-(4-Chlorophenoxy)acetamido]phenyl}pyridine-3-carboxamide is a synthetic organic compound featuring a hybrid structure combining pyridine and chlorophenoxy moieties. Its molecular design confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate for bioactive molecules. The presence of the 4-chlorophenoxy group enhances lipophilicity, while the pyridine-3-carboxamide moiety offers hydrogen-bonding capabilities, suggesting possible interactions with biological targets. This compound may exhibit favorable physicochemical properties, such as moderate solubility and stability, making it suitable for further derivatization or mechanistic studies. Its structural complexity allows for exploration in drug discovery, particularly in modulating enzyme or receptor activity. Precise synthesis and purity are critical for reproducible research applications.
N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide structure
1206992-74-6 structure
Product Name:N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide
CAS No:1206992-74-6
MF:C20H16ClN3O3
MW:381.812343597412
CID:6325745
PubChem ID:45505041
Update Time:2025-05-19

N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide
    • N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide
    • AKOS024522046
    • 1206992-74-6
    • F5838-0014
    • N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pyridine-3-carboxamide
    • N-{2-[2-(4-chlorophenoxy)acetamido]phenyl}pyridine-3-carboxamide
    • Inchi: 1S/C20H16ClN3O3/c21-15-7-9-16(10-8-15)27-13-19(25)23-17-5-1-2-6-18(17)24-20(26)14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26)
    • InChI Key: LZRUNBRXVDLVLM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=CC=CC=C1NC(C1C=NC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 381.088
  • Monoisotopic Mass: 381.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80.3A^2

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Additional information on N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide

Professional Introduction to N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide (CAS No: 1206992-74-6)

N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide, a compound with the CAS number 1206992-74-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure of this compound integrates several key pharmacophoric elements, including a pyridine core, an amide linkage, and a chlorophenyl moiety, which collectively contribute to its distinct chemical and biological properties.

The synthesis of N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the 4-chlorophenoxy group introduces a hydrophobic region that can interact favorably with biological targets, while the pyridine ring provides a platform for further functionalization. This compound's amide functionality is particularly noteworthy, as it serves as a hinge region that can modulate binding interactions in protein targets.

Recent studies have highlighted the importance of pyridine-based compounds in drug discovery. Pyridine derivatives are known for their ability to engage with a wide range of biological targets, including enzymes and receptors. The specific arrangement of atoms in N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide has been optimized to enhance its affinity for certain therapeutic targets. For instance, the pyridine-3-carboxamide moiety has been shown to interact with heme-binding proteins, making this compound a promising candidate for applications in hemoglobin-related therapeutic strategies.

In the realm of medicinal chemistry, the development of novel amide-based compounds has opened up new avenues for treating various diseases. The amide bond in N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide not only contributes to its stability but also allows for selective binding to biological targets. This compound's unique structure has been investigated in several preclinical studies, where it demonstrated potential efficacy in modulating inflammatory pathways and inhibiting key enzymes involved in disease progression.

The incorporation of the 4-chlorophenoxy group into the molecular framework of this compound is particularly innovative. Chlorinated aromatic rings are frequently employed in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. In N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide, this group contributes to the compound's overall pharmacokinetic profile, ensuring prolonged activity at target sites. This feature makes the compound an attractive candidate for long-term therapeutic applications.

Advances in computational chemistry have enabled researchers to predict the binding modes of N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide with high precision. Molecular docking studies have revealed that this compound interacts with target proteins through multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for achieving high affinity and selectivity, which are essential criteria for any successful therapeutic agent. The computational insights gained from these studies have guided further optimization efforts aimed at enhancing the compound's biological activity.

The potential applications of N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in developing novel agrochemicals and materials science applications. The compound's unique chemical properties make it suitable for use as an intermediate in synthesizing more complex molecules with tailored functionalities. This versatility underscores the importance of investing in basic research to uncover new applications for existing chemical entities.

In conclusion, N-{2-2-(4-chlorophenoxy)acetamidophenyl}pyridine-3-carboxamide (CAS No: 1206992-74-6) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its innovative structure, characterized by the presence of key pharmacophoric elements such as the pyridine core, amide linkage, and 4-chlorophenoxy group, positions it as a promising candidate for further development. Continued research into this compound will likely yield new insights into its mechanisms of action and expand its range of applications.

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